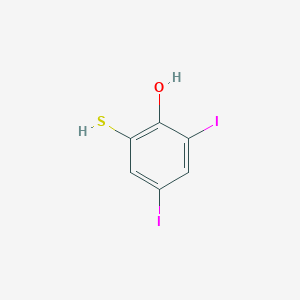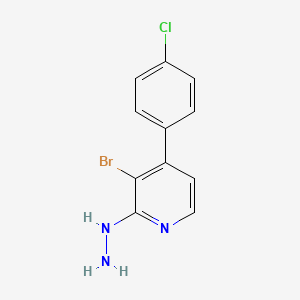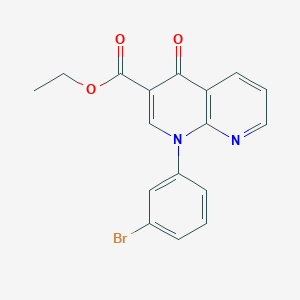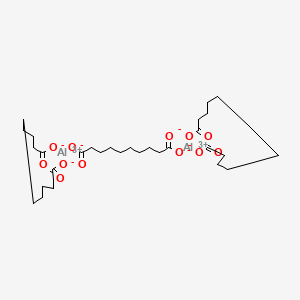
Aluminum sebacate
描述
Aluminum sebacate is a chemical compound formed by the reaction of decanedioic acid with aluminum. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. The aluminum salt of decanedioic acid is used in various industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of decanedioic acid, aluminum salt (3:2) typically involves the reaction of decanedioic acid with aluminum hydroxide or aluminum chloride. The reaction is carried out in an aqueous medium, and the resulting product is filtered and dried to obtain the aluminum salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, aluminum salt (3:2) involves large-scale reactions using decanedioic acid and aluminum compounds. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Aluminum sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the oxidation state of the aluminum in the compound.
Substitution: The aluminum in the compound can be substituted with other metals or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with decanedioic acid, aluminum salt (3:2) include oxidizing agents, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving decanedioic acid, aluminum salt (3:2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while substitution reactions can yield various metal salts.
科学研究应用
Aluminum sebacate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of decanedioic acid, aluminum salt (3:2) involves its interaction with various molecular targets and pathways. The aluminum component can bind to proteins and enzymes, affecting their function and activity. The decanedioic acid component can interact with cellular membranes and other biological molecules, influencing cellular processes.
相似化合物的比较
Similar Compounds
- Decanedioic acid, magnesium salt (3:2)
- Decanedioic acid, calcium salt (3:2)
- Decanedioic acid, zinc salt (3:2)
Uniqueness
Aluminum sebacate is unique due to its specific chemical structure and properties. The aluminum component provides distinct reactivity and interaction capabilities compared to other metal salts of decanedioic acid. This uniqueness makes it valuable in specific industrial and research applications.
属性
CAS 编号 |
5505-62-4 |
|---|---|
分子式 |
C30H48Al2O12 |
分子量 |
654.7 g/mol |
IUPAC 名称 |
dialuminum;decanedioate |
InChI |
InChI=1S/3C10H18O4.2Al/c3*11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h3*1-8H2,(H,11,12)(H,13,14);;/q;;;2*+3/p-6 |
InChI 键 |
ITPKQLWJKWUWPB-UHFFFAOYSA-H |
规范 SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Al+3].[Al+3] |
相关CAS编号 |
111-20-6 (Parent) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
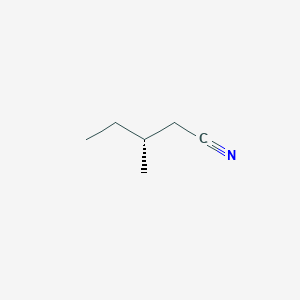
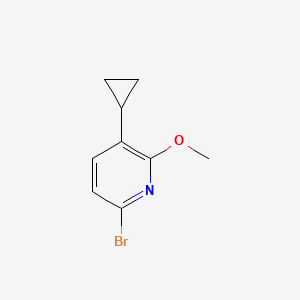
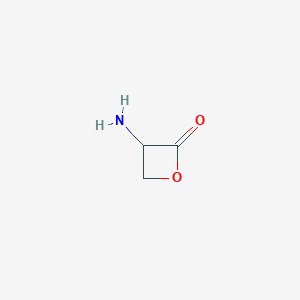
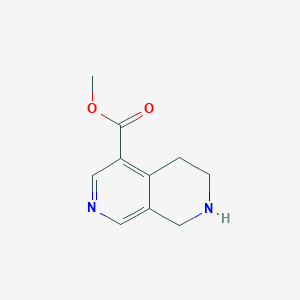
![Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate](/img/structure/B8693918.png)
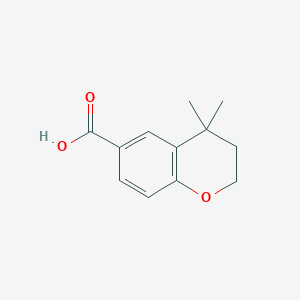
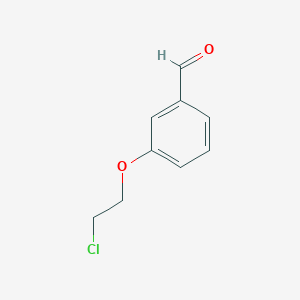
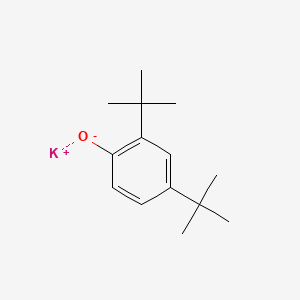
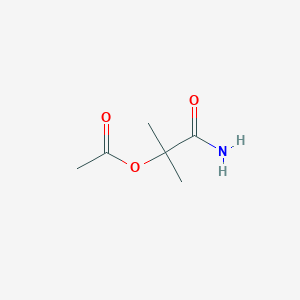
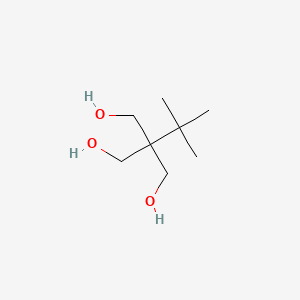
![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine](/img/structure/B8693956.png)
